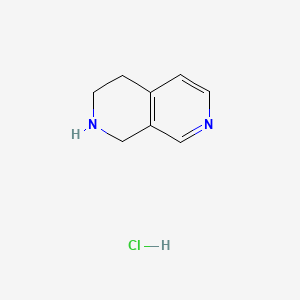

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

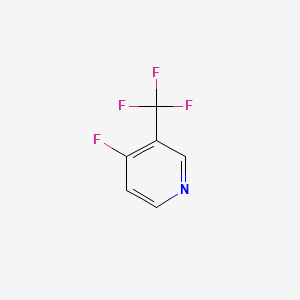

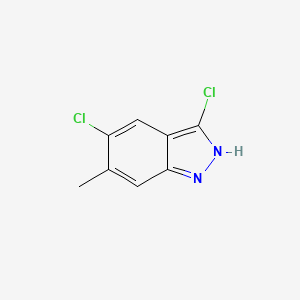

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It has a molecular weight of 170.64 g/mol . The IUPAC name for this compound is 1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7 (1)8;/h1,3,5,10H,2,4,6H2;1H . The Canonical SMILES structure is C1CNCC2=C1C=CN=C2.Cl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 170.0610761 g/mol . The topological polar surface area is 24.9 Ų and it has a heavy atom count of 11 . The compound has a formal charge of 0 .科学的研究の応用

Synthesis Techniques : A study by Teng Da-wei (2010) outlines a method for synthesizing 1,2,3,4-tetrahydro-2,6-naphthyridine, which is structurally similar to 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. The process involved a six-step reaction including condensation, elimination, and protection of the amino group (Teng, 2010).

Reactivity Studies : Sirakanyan et al. (2014) investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines, discovering unique reactions under different conditions, including a new rearrangement leading to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines (Sirakanyan et al., 2014).

Asymmetric Hydrogenation : Ma et al. (2016) developed a method for the asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes, resulting in the formation of 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantioselectivity. This presents a practical approach to preparing valuable chiral heterocyclic building blocks (Ma et al., 2016).

Metal-Free Hydrogenation : Wang et al. (2016) achieved the first metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines using borane catalysts under mild conditions. This technique offers a novel approach to synthesizing 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives (Wang et al., 2016).

Antibacterial Properties : Santilli et al. (1975) synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides and evaluated their antibacterial efficacy against Escherichia coli and other gram-negative bacteria, suggesting potential medical applications (Santilli et al., 1975).

Synthesis of Novel Heterocyclic Systems : Sirakanyan et al. (2013) developed methods for synthesizing new substituted tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines from tetrahydro-[2,7]naphthyridine-4-carbonitrile, indicating the compound's utility in creating novel heterocyclic systems (Sirakanyan et al., 2013).

Investigation of Tautomerism and Hydrogen Bonds : Alvarez-Rúa et al. (2004) examined the tautomerism and hydrogen bonding behaviors in various 1,8-naphthyridine derivatives, which is relevant to understanding the chemical properties of this compound (Alvarez-Rúa et al., 2004).

Safety and Hazards

作用機序

Mode of Action

It is known that alkyl halides react readily with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

It is suggested that the compound may be involved in the catalytic reduction of naphthyridine . More research is needed to fully understand the biochemical pathways and their downstream effects influenced by this compound.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.

Action Environment

The action of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to environmental conditions such as temperature and atmospheric composition.

特性

IUPAC Name |

1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRARFMNQYDXJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719258 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354940-72-9 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)